2-amino-3-fluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride
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Overview
Description
2-Amino-3-fluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a fluoro group, a hydroxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Alkylation: This method involves the reaction of 4-hydroxybenzaldehyde with ethyl chloroacetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate undergoes further reactions to introduce the amino and fluoro groups.
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative of 4-hydroxybenzaldehyde with a fluoro-substituted acetic acid derivative in the presence of a palladium catalyst. The resulting product is then converted to the desired compound through further reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and alkylating agents such as alkyl halides.
Major Products Formed:
Oxidation: 2-Amino-3-fluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid
Reduction: 2-Amino-3-fluoro-2-[(4-hydroxyphenyl)methyl]propanol
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.
Industry: It can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: This compound is structurally similar but lacks the methyl group.
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound is similar but lacks the fluoro group.
The presence of both the fluoro and hydroxy groups in the compound contributes to its unique chemical and biological properties, making it distinct from its analogs.
Properties
CAS No. |
73800-78-9 |
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Molecular Formula |
C10H13ClFNO3 |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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